

Technical Guide: Spectroscopic Characterization of 2-Chloro-3-hydroxybenzotrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzotrile

CAS No.: 51786-11-9

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Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **2-Chloro-3-hydroxybenzotrile**, a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.^[1] The guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.^[2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation protocols.^[1]

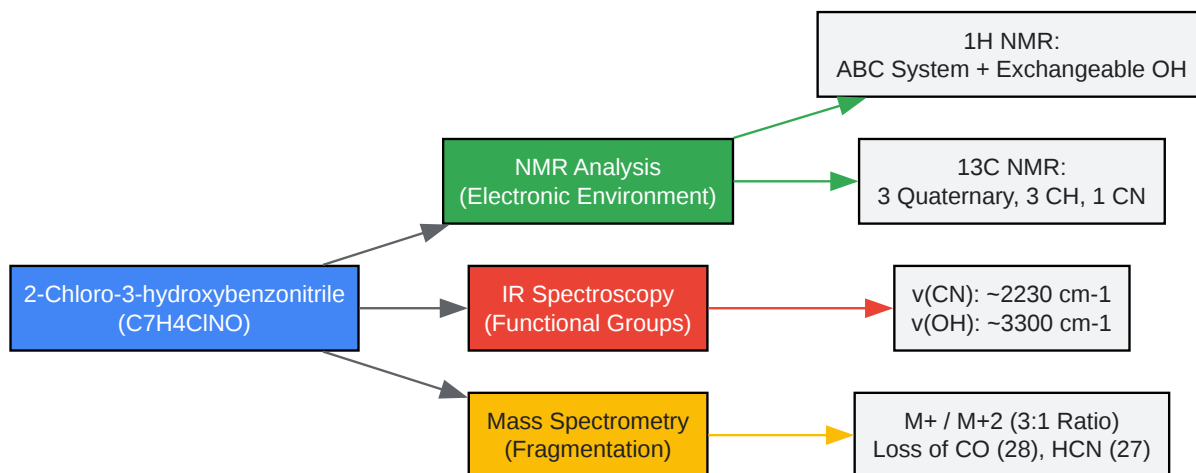
Molecular Profile & Structural Logic^[1]

Compound: **2-Chloro-3-hydroxybenzotrile** Molecular Formula: C₇H₄ClNO Molecular Weight: 153.57 g/mol Key Functional Motifs:^[1]

- Nitrile (-CN): Strong electron-withdrawing group (EWG), diagnostic IR stretch.
- Phenolic Hydroxyl (-OH): H-bond donor/acceptor, pH-sensitive NMR shift.^[1]
- Orthogonal Halogen (-Cl): Provides distinct isotopic signature in MS and steric influence in NMR.^[1]

Structural Visualization (Signaling Pathway/Logic)

The following diagram illustrates the electronic relationships and fragmentation logic used for structural confirmation.



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Caption: Analytical workflow linking molecular structure to specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from substituent chemical shift (SCS) additivity rules applied to the benzene scaffold, validated against analogous 2,3-disubstituted benzonitriles.

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region displays a characteristic 3-spin system.^[1] The 2-chloro substituent prevents symmetry, resulting in distinct chemical environments for all protons.^[1]

Position	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
OH	10.8 - 11.2	Broad Singlet (s)	-	Phenolic proton; shift varies with concentration/solvent (exchangeable with D ₂ O).[1]
H-4	7.15 - 7.25	Doublet of Doublets (dd)	J \approx 8.0, 1.5	Ortho to -OH (shielding influence), Meta to -Cl.[1]
H-5	7.35 - 7.45	Triplet (t) / dd	J \approx 8.0	Meta to both -OH and -CN.
H-6	7.25 - 7.35	Doublet of Doublets (dd)	J \approx 7.8, 1.5	Ortho to -CN (deshielding), Meta to -Cl.[1]

Technical Insight: The H-5 proton appears as a pseudo-triplet due to similar ortho-coupling constants (J \sim 8 Hz) from H-4 and H-6.[1]

13C NMR Data (100 MHz, DMSO-d6)

The spectrum must show 7 distinct carbon signals.

Position	Shift (δ , ppm)	Type	Structural Environment
C-3	154.5	C_quat	C-OH: Highly deshielded by oxygen. [1]
C-1	114.2	C_quat	C-CN: Ipso to nitrile. [1]
CN	117.0	C_quat	Nitrile: Characteristic region (115-120 ppm). [1]
C-5	129.8	CH	Meta to substituents.
C-4	120.5	CH	Ortho to OH (shielded relative to benzene). [1]
C-6	123.1	CH	Ortho to CN.
C-2	121.5	C_quat	C-Cl: Ipso to chlorine; shift effects of CN and OH compete.[1]

Infrared (IR) Spectroscopy[3]

IR analysis is the primary method for rapid functional group verification.[1] The nitrile stretch is the "fingerprint" confirmation of the core scaffold.[1]

Functional Group	Frequency (cm ⁻¹)	Intensity	Mode	Notes
O-H (Phenol)	3200 - 3450	Strong, Broad	Stretching	Broadening indicates intermolecular H-bonding.
C≡N (Nitrile)	2230 - 2245	Medium/Sharp	Stretching	Diagnostic peak; unaffected by H-bonding.
C=C (Aromatic)	1580, 1470	Medium	Ring Breathing	Skeletal vibrations of the benzene ring.[1]
C-O (Phenolic)	1280 - 1300	Strong	Stretching	Confirms phenol vs. alcohol.[1]
C-Cl	1050 - 1090	Medium	Stretching	Often obscured in fingerprint region; use MS for confirmation. [1]

Mass Spectrometry (MS)[4][5]

Mass spectrometry provides the definitive confirmation of the halogen content via isotopic abundance.[1]

Ionization Mode: Electron Impact (EI, 70 eV)

- Molecular Ion (M⁺): m/z 153
- Isotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio between the M⁺ (153) and M+2 (155) peaks.

Fragmentation Table[1]

m/z (amu)	Ion Identity	Mechanism	Interpretation
153 / 155	$[M]^+ / [M+2]^+$	Molecular Ion	Base peak or high intensity; confirms C_7H_4ClNO .
125 / 127	$[M - CO]^+$	Neutral Loss	Loss of Carbon Monoxide (28 amu); characteristic of phenols.
118	$[M - Cl]^+$	Radical Loss	Loss of Chlorine radical (35 amu); distinct loss of isotope pattern.
90	$[C_6H_4N]^+$	Rearrangement	Loss of CO and Cl; formation of cyanocyclopentadiene cation.[1]
62	$[C_5H_2]^+$	Ring Fragmentation	Further degradation of the aromatic core.

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent O-H exchange broadening.

- Weigh 5-10 mg of **2-Chloro-3-hydroxybenzotrile** into a clean vial.
- Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ due to solubility and ability to resolve the phenolic proton).
- Sonicate for 30 seconds to ensure homogeneity.
- Transfer to a 5mm NMR tube.[1]

- Validation: If OH peak is broad, add 1 drop of D₂O; the peak at ~11 ppm should disappear (deuterium exchange).

Sample Preparation for IR (ATR Method)

Objective: Obtain a clean spectrum without solvent interference.[1]

- Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1]
- Place 2-5 mg of solid sample directly onto the crystal.
- Apply pressure using the clamp until the force gauge indicates optimal contact.[1]
- Acquire spectrum (16 scans minimum, 4 cm⁻¹ resolution).[1]
- Baseline Correction: Perform background subtraction of the ambient air before measurement.[1]

References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Chloro-3-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592157/docs#technical-guide-spectroscopic-characterization-of-2-chloro-3-hydroxybenzonitrile\]](https://www.benchchem.com/product/b1592157/docs#technical-guide-spectroscopic-characterization-of-2-chloro-3-hydroxybenzonitrile)

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